7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate
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Overview
Description
7-O-benzyl 2-O-ethyl 7-azaspiro[35]nonane-2,7-dicarboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis of similar spirocyclic compounds often involves the use of bromomethyl derivatives and tosylamide, followed by cyclization reactions .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as Oxone® in formic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles .
Scientific Research Applications
7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and binding affinities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like NQO1, facilitating the reduction of substrates . The spirocyclic structure provides stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness
7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate is unique due to its specific substitutions at the benzyl and ethyl positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain enzymes and improve its stability under various conditions.
Properties
IUPAC Name |
7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-23-17(21)16-12-19(13-16)8-10-20(11-9-19)18(22)24-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWZLGBDHYTQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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